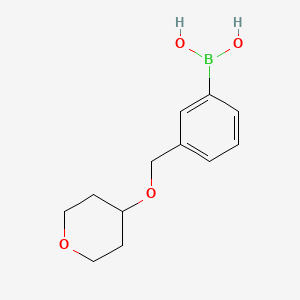
3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid” is a boronic acid derivative . It has a molecular weight of 236.08 . The IUPAC name for this compound is 4-[(tetrahydro-2H-pyran-4-yloxy)methyl]phenylboronic acid .
Molecular Structure Analysis
The molecular formula of “3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid” is C12H17BO4 . The InChI code for this compound is 1S/C12H17BO4/c14-13(15)11-3-1-10(2-4-11)9-17-12-5-7-16-8-6-12/h1-4,12,14-15H,5-9H2 .Wissenschaftliche Forschungsanwendungen
Enrichment of cis-diol Containing Molecules
Phenylboronic acid (PBA), which includes 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid, can be used to create highly selective organic polymers for the enrichment of cis-diol containing molecules . These polymers have shown ultrahigh selectivity to cis-diol containing molecules .
Sensing Applications
Boronic acids, including 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid, are increasingly utilized in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications .
Biological Labelling
Boronic acids can be used for biological labelling . They can interact with proteins, allowing for their manipulation and cell labelling .
Protein Manipulation and Modification
Boronic acids can interact with proteins, allowing for their manipulation and modification . This makes them useful in various areas of research, including biochemistry and molecular biology .
Separation Technologies
Boronic acids can be used in separation technologies . They can interact with diols, allowing for the separation of molecules based on their diol content .
Development of Therapeutics
Boronic acids are also used in the development of therapeutics . They can interact with various biological molecules, making them useful in the development of new drugs and treatments .
Suzuki–Miyaura Coupling
3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid can be used in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis .
Controlled Release of Insulin
Boronic acids can be used in polymers for the controlled release of insulin . This is due to their ability to form reversible covalent bonds with diols, which can be exploited to create pH-responsive materials .
Safety and Hazards
Wirkmechanismus
Target of Action
The compound is a type of organoboron reagent, which are often used in Suzuki–Miyaura (SM) cross-coupling reactions . These reactions are widely applied in forming carbon–carbon bonds, a fundamental process in organic chemistry .
Mode of Action
In SM cross-coupling reactions, the organoboron reagents interact with a metal catalyst, typically palladium . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with an electrophilic organic group. In transmetalation, the organoboron reagent, which is nucleophilic, is transferred from boron to palladium .
Result of Action
The primary result of the compound’s action in SM cross-coupling reactions is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds.
Eigenschaften
IUPAC Name |
[3-(oxan-4-yloxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c14-13(15)11-3-1-2-10(8-11)9-17-12-4-6-16-7-5-12/h1-3,8,12,14-15H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCOUBKIJBWKHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2CCOCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165710 |
Source


|
| Record name | Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid | |
CAS RN |
1256358-76-5 |
Source


|
| Record name | Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

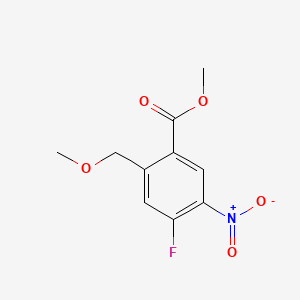
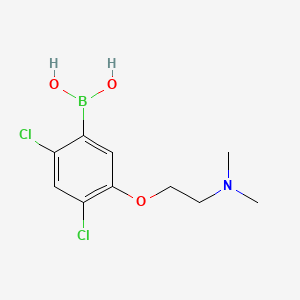

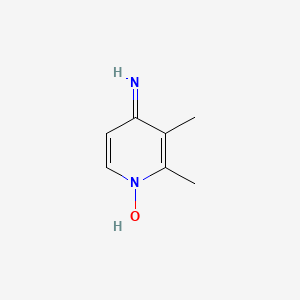
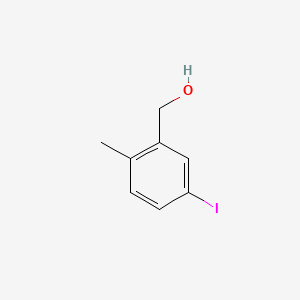


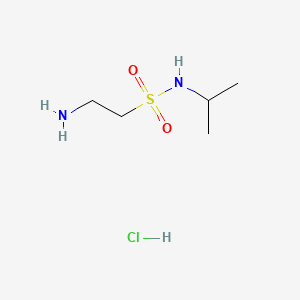
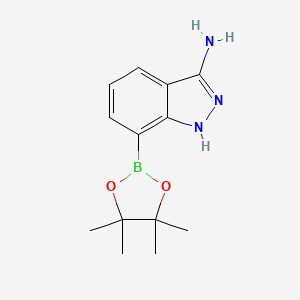
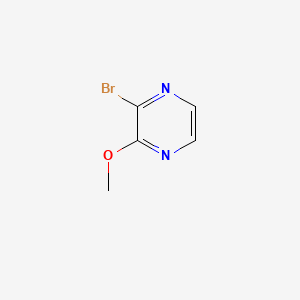
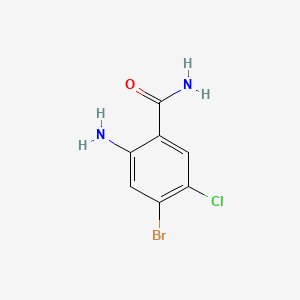
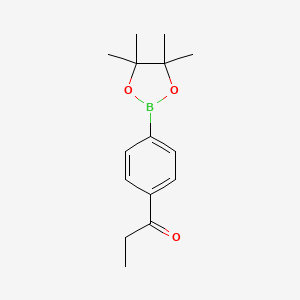

![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine](/img/structure/B581842.png)